molecular formula C13H11ClO4 B1205656 Orpanoxin CAS No. 60653-25-0

Orpanoxin

Cat. No.: B1205656
CAS No.: 60653-25-0
M. Wt: 266.67 g/mol
InChI Key: YLJRTDTWWRXOFG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Orpanoxin involves several steps, starting with the preparation of the core structure, which includes a furan ring substituted with a chlorophenyl group and a hydroxypropanoic acid side chain. The key steps include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Orpanoxin undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized and reduced metabolites, as well as substituted derivatives that retain the core structure of this compound .

Scientific Research Applications

Orpanoxin has been extensively studied for its anti-inflammatory properties. Its applications include:

Mechanism of Action

Orpanoxin exerts its effects by inhibiting the cyclooxygenase enzymes, specifically COX1. This inhibition prevents the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation. By reducing prostaglandin synthesis, this compound effectively reduces inflammation and pain .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Orpanoxin is unique among NSAIDs due to its lack of gastric ulcerogenic effects within the therapeutic dose range, making it a safer option for long-term use .

Properties

CAS No.

60653-25-0

Molecular Formula

C13H11ClO4

Molecular Weight

266.67 g/mol

IUPAC Name

3-[5-(4-chlorophenyl)furan-2-yl]-3-hydroxypropanoic acid

InChI

InChI=1S/C13H11ClO4/c14-9-3-1-8(2-4-9)11-5-6-12(18-11)10(15)7-13(16)17/h1-6,10,15H,7H2,(H,16,17)

InChI Key

YLJRTDTWWRXOFG-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=CC=C(O2)C(CC(=O)O)O)Cl

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)C(CC(=O)O)O)Cl

Synonyms

5-(4-chlorophenyl)-beta-hydroxy-2-furanpropanoic acid
F-776
orpanoxin

Origin of Product

United States

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